7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound contains a difluoromethyl group attached to an imidazo[1,2-a]pyrimidine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The choice of solvent and reaction conditions can significantly influence the regioselectivity of the product. For instance, using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halogen or an alkyl group.
Scientific Research Applications
7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique chemical properties make it useful in various industrial applications, such as the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to receptors, increase its metabolic stability, and improve its lipophilicity . These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another closely related compound with similar biological activities.
Uniqueness
7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group at the 7-position enhances its properties compared to other similar compounds.
Properties
Molecular Formula |
C7H9F2N3 |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
7-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H9F2N3/c8-6(9)5-1-3-12-4-2-10-7(12)11-5/h2,4-6H,1,3H2,(H,10,11) |
InChI Key |
DDOIEVJUPXIESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1C(F)F |
Origin of Product |
United States |
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